molecular formula C17H21FN2O3 B2613807 3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1797350-67-4

3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No. B2613807
CAS RN: 1797350-67-4
M. Wt: 320.364
InChI Key: FQNZPWHTRXRNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic that was first approved by the FDA in 2000. It belongs to the oxazolidinone class of antibiotics and is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, such as the one , have garnered attention for their unique mechanism in inhibiting bacterial protein synthesis. These compounds have shown significant in vitro antibacterial activities against a range of human pathogens, including both Gram-positive and Gram-negative bacteria. Notably, oxazolidinone analogs have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and even Mycobacterium tuberculosis. Importantly, these compounds retain their antibacterial activities in the presence of human serum, suggesting potential efficacy in human therapeutic contexts without significant cross-resistance with other common antitubercular agents (Zurenko et al., 1996).

Chemical Synthesis and Modifications

Research into oxazolidinone derivatives has led to the development of novel compounds with expanded activity against fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Substituents like pyrrole, pyrazole, imidazole, triazole, and tetrazole have been explored to replace the morpholine ring of linezolid, leading to compounds with significant antibacterial activity. These modifications have been crucial in studying the effects of electronic changes within the azole systems on antibacterial efficacy, demonstrating the compound's versatility and potential as a scaffold for further drug development (Genin et al., 2000).

Applications in Neurokinin-1 Receptor Antagonism

Oxazolidinone derivatives have also found application beyond their antibacterial properties, such as in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are investigated for their potential in treating conditions related to emesis and depression, highlighting the chemical class's versatility in addressing a broad range of therapeutic targets (Harrison et al., 2001).

Structural and Polymorphic Studies

Further investigations into oxazolidinones have involved detailed structural analyses, including studies of polymorphism and solid-state characteristics. These studies are crucial for understanding the material properties that could affect the drug's formulation, stability, and bioavailability. For example, linezolid, a widely used oxazolidinone antibiotic, has been characterized in different polymorphic forms, providing insights into its physical and chemical stability (Maccaroni et al., 2008).

properties

IUPAC Name

3-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNZPWHTRXRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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